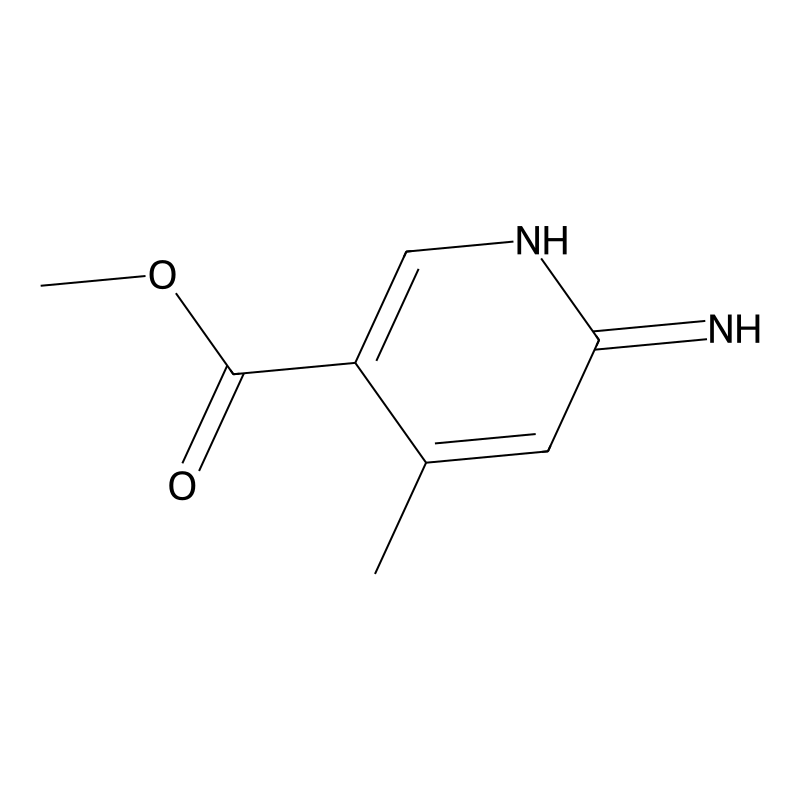

Methyl 6-amino-4-methylnicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 6-amino-4-methylnicotinate is an organic compound with the chemical formula . It is a derivative of nicotinic acid, featuring an amino group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is classified as an amino acid derivative and is known for its potential biological activities, particularly in pharmacology.

Chemical Properties

Methyl 6-amino-4-methylnicotinate, also known as Methyl 6-N,4-dimethylaminopyridine-3-carboxylate, is an organic compound. It belongs to a class of chemicals called pyridine carboxylic acid esters.

- PubChem: provides a summary of the key properties of this compound, including its chemical structure, formula (C8H10N2O2), and CAS number (179555-12-5).

Scientific Research Applications

- Pharmaceuticals: Some pyridine carboxylic acid esters exhibit biological activity and are being investigated for their potential use in developing new drugs.

- Agrochemicals: Certain pyridine carboxylic acid esters show herbicidal properties and are being explored for weed control applications.

- Catalytic Hydrogenation: This reaction can reduce double bonds or functional groups, potentially converting it into more saturated derivatives.

- Chan-Lam Coupling Reaction: This coupling reaction typically involves the formation of carbon-carbon bonds using copper as a catalyst, allowing for the synthesis of more complex molecules from this compound .

These reactions highlight its versatility in organic synthesis and medicinal chemistry.

Research indicates that methyl 6-amino-4-methylnicotinate exhibits various biological activities, including:

- Neuroprotective Effects: It has shown potential in protecting neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

- Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Acetylcholinesterase Inhibition: Molecular modeling studies have indicated that this compound may bind with high affinity to acetylcholinesterase, an enzyme crucial for neurotransmission, suggesting potential use in treating conditions like Alzheimer's disease .

The synthesis of methyl 6-amino-4-methylnicotinate can be achieved through various methods:

- Oxidation of 2-Methyl-5-Ethylpyridine: This method involves oxidizing 2-methyl-5-ethylpyridine using agents like potassium permanganate or nitric acid to produce 6-methyl-nicotinic acid, which can then be esterified to yield methyl esters .

- Esterification Reactions: The resulting acids can undergo esterification with methanol or other alcohols under reflux conditions to produce methyl esters such as methyl 6-amino-4-methylnicotinate.

- Reduction Reactions: The compound can also be synthesized by reducing corresponding nitro or carbonyl derivatives under appropriate conditions.

Methyl 6-amino-4-methylnicotinate has several applications:

- Pharmaceutical Development: Due to its biological activity, it is investigated for potential therapeutic uses in treating neurological disorders and infections.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry research.

- Reference Standards: It is utilized in laboratories as a reference standard for analytical testing and quality control .

Interaction studies of methyl 6-amino-4-methylnicotinate focus on its binding affinity and activity against various biological targets. Notably:

- Enzyme Inhibition Studies: Its interaction with acetylcholinesterase has been extensively studied, revealing significant implications for neuropharmacology .

- Receptor Binding Studies: Ongoing research aims to characterize its interaction with neurotransmitter receptors, which could elucidate its role in modulating synaptic transmission.

Methyl 6-amino-4-methylnicotinate shares structural similarities with other nicotinic acid derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methyl Nicotinate | Used in flavoring and fragrances; less bioactive. | |

| Methyl 6-Methylnicotinate | Exhibits similar chemical properties; used in research. | |

| Methyl 4-Amino-6-Methoxynicotinate | Contains a methoxy group; potential for different biological activity. | |

| Methyl 4-Amino-6-Methylnicotinate | Similar structure but different amino group positioning; unique biological profile. |

Methyl 6-amino-4-methylnicotinate stands out due to its specific amino and methyl substitutions that enhance its biological activity compared to other derivatives. Its unique interactions with enzymes and potential therapeutic applications make it a compound of interest in medicinal chemistry.

Methyl 6-amino-4-methylnicotinate was first synthesized in the early 21st century, with its initial structural characterization documented in 2006. The compound’s creation coincided with growing interest in substituted pyridines as scaffolds for drug discovery, particularly for neurological and infectious diseases. Early synthetic routes focused on nucleophilic substitution reactions, leveraging the reactivity of halogenated nicotinic acid precursors. By 2025, advancements in catalytic amination techniques improved its synthesis efficiency, enabling broader adoption in academic and industrial laboratories.

Key milestones include its inclusion in PubChem’s database (CID 9877474) and commercial availability through suppliers like Apollo Scientific Ltd. and Sigma-Aldrich. These developments facilitated its use in structure-activity relationship (SAR) studies, particularly for antiviral and neuroactive compounds.

Significance in Medicinal Chemistry Research

Methyl 6-amino-4-methylnicotinate serves as a versatile building block in drug design. Its amino group enables facile functionalization, while the methyl ester enhances solubility for in vitro assays. Notable applications include:

- Antiviral Agents: Derivatives of 6-methylnicotinamide, structurally analogous to this compound, exhibit inhibitory activity against viral neuraminidases. For example, Korean Patent KR100609490B1 highlights pyridine-based derivatives as potent inhibitors of influenza virus replication.

- Neurological Therapeutics: The compound’s pyridine core mimics natural neurotransmitters, enabling interactions with nicotinic acetylcholine receptors (nAChRs). Researchers have modified its amino group to develop ligands with enhanced blood-brain barrier permeability.

A comparative analysis of nicotinic acid derivatives reveals its unique reactivity:

| Compound | CAS Number | Key Structural Features |

|---|---|---|

| Methyl 4-amino-6-methylnicotinate | 886372-01-6 | Amino at position 4, methyl at 6 |

| 4-Methylnicotinic acid | 3222-50-2 | Carboxylic acid at position 3 |

| Ethyl 6-amino-4-methylnicotinate | Not available | Ethyl ester instead of methyl |

This table underscores how positional isomerism and functional group variations influence biological activity.

Position in Nicotinic Acid Derivatives Research

Nicotinic acid derivatives are renowned for their roles in redox reactions and enzyme cofactors. Methyl 6-amino-4-methylnicotinate distinguishes itself through:

- Electronic Effects: The electron-rich amino group at position 6 activates the pyridine ring toward electrophilic substitution, enabling regioselective modifications.

- Steric Hindrance: The 4-methyl group directs reactions to the less hindered positions, favoring the synthesis of monosubstituted products.

Studies on marine fungal metabolites have further highlighted its potential. For instance, methyl 4-(allyloxy)-3-hydroxybenzoate, a structurally related compound, demonstrated neuraminidase inhibition, suggesting analogous applications for methyl 6-amino-4-methylnicotinate in antiviral drug development.

Theoretical Framework in Heterocyclic Chemistry

The compound’s heterocyclic architecture aligns with principles of aromaticity and frontier molecular orbital theory. Key theoretical insights include:

- Aromatic Stability: The pyridine ring’s $$ \pi $$-electron system ($$ 6\pi $$-electrons) ensures aromatic stability, while the amino group donates electrons via resonance, enhancing nucleophilicity.

- Reactivity Patterns: Density functional theory (DFT) calculations predict preferential reactivity at the 2- and 5-positions due to electron density distribution. This aligns with experimental observations of Suzuki-Miyaura coupling at these sites.

Synthetic methodologies for this compound often involve:

- Reductive Amination: Using 6-chloro-4-methylnicotinate and ammonia under palladium catalysis.

- Esterification: Protecting the carboxylic acid group as a methyl ester to prevent side reactions during subsequent modifications.

These strategies underscore its role in advancing heterocyclic synthesis methodologies.

Traditional Synthesis Approaches

Esterification from 6-amino-4-methylnicotinic Acid

The most straightforward approach to synthesizing methyl 6-amino-4-methylnicotinate involves the direct esterification of 6-amino-4-methylnicotinic acid with methanol under acidic conditions [1] [2]. This classical method employs concentrated sulfuric acid as a catalyst and requires reflux conditions for extended periods ranging from 13 to 17 hours [1] [3]. The reaction proceeds through a nucleophilic attack of methanol on the activated carboxylic acid group, forming the desired methyl ester with typical yields of 75-88% [1] [2].

The esterification mechanism follows the standard Fischer esterification pathway, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon [3]. The amino group at the 6-position remains largely unreactive under these conditions due to its reduced basicity compared to aliphatic amines [1]. Temperature control is critical, as excessive heating can lead to decomposition of the amino functionality [2].

| Method | Reagents | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Esterification from 6-amino-4-methylnicotinic acid | Methanol, Sulfuric acid catalyst | Reflux, 13-17 hours | 75-88 | 13-17 hours |

| Direct amination of 4-methylnicotinate | Ammonia, elevated temperature | 100-130°C, 15-20 bar | 70-83 | 15-20 hours |

| Metalation-halogenation sequence | Lithium tetramethylpiperidide, electrophilic amination | Low temperature, inert atmosphere | 60-80 | 4-8 hours |

| N-oxide mediated amination | Oxidation, ammonia, reduction | Multi-step, harsh conditions | 50-70 | 24-48 hours |

Direct Amination Methods

Direct amination of methyl 4-methylnicotinate represents an alternative traditional approach that involves the nucleophilic substitution of a leaving group with an amino functionality [4] [5]. This method typically requires elevated temperatures between 100-130°C and pressures of 15-20 bar to achieve adequate conversion rates [3] [6]. The process utilizes ammonia as the nitrogen source and can achieve yields of 70-83% under optimized conditions [3] [5].

The reaction mechanism proceeds through nucleophilic aromatic substitution, where the electron-deficient pyridine ring facilitates the attack of ammonia at the 6-position [4] [7]. The presence of the electron-withdrawing ester group at the 3-position activates the pyridine ring toward nucleophilic substitution [7] [8]. However, the harsh reaction conditions often result in side reactions and require careful temperature control to prevent decomposition [6] [5].

Modern Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of methyl 6-amino-4-methylnicotinate through enhanced heating efficiency and reduced reaction times [9] [6] [10]. This technology utilizes dipolar polarization and conduction mechanisms to achieve rapid and uniform heating of the reaction mixture [11] [6]. Typical reaction times are reduced from hours to 20-60 minutes while maintaining or improving yields to 85-95% [9] [10].

The microwave-assisted approach is particularly effective for esterification reactions, where the polar nature of alcohols and acids provides excellent microwave absorption [6] [10]. Temperature control is precise, allowing for optimal reaction conditions at 70-120°C without the thermal gradients associated with conventional heating [9] [6]. The method demonstrates excellent scalability from laboratory to pilot scale production [9] [10].

Flow Reaction Technologies

Continuous flow reaction technology offers significant advantages for the synthesis of methyl 6-amino-4-methylnicotinate through precise control of reaction parameters and improved safety profiles [12] [10] [13]. Flow reactors provide excellent heat and mass transfer characteristics, enabling residence times of 5-30 minutes while achieving yields of 80-92% [12] [10]. The technology is particularly well-suited for reactions involving toxic or volatile reagents [12] [13].

The flow approach allows for real-time monitoring and adjustment of reaction conditions, resulting in consistent product quality and reduced batch-to-batch variation [12] [13]. Temperature control is superior to batch processes, with heating zones precisely maintained at 80-150°C [12] [10]. The method demonstrates excellent scalability from laboratory to production scale while maintaining process efficiency [12] [13].

Sequential Methoxylation-Amination Processes

Sequential methoxylation-amination represents a modern two-step approach that provides enhanced selectivity and control over the synthetic process [14] [15]. The first step involves methoxylation of an appropriate precursor, followed by selective amination at the 6-position [14] [15]. This approach typically requires 2-4 hours total reaction time and achieves yields of 75-90% [14] [15].

The methodology is particularly valuable when regioselectivity is critical, as the sequential approach allows for precise control of substitution patterns [14] [15]. The process operates under milder conditions (50-100°C) compared to direct methods, reducing the likelihood of side reactions [14] [15]. The approach has been successfully demonstrated in the synthesis of related nicotinate derivatives with excellent functional group tolerance [14] [15].

Regioselective Synthesis Strategies

Halogenation-Amination Sequences

Halogenation-amination sequences provide excellent regiocontrol in the synthesis of methyl 6-amino-4-methylnicotinate through the strategic introduction and displacement of halogen substituents [7] [16] [17]. This approach typically involves the selective halogenation of methyl 4-methylnicotinate at the 6-position, followed by nucleophilic displacement with ammonia or amine sources [7] [16]. The method achieves yields of 60-80% with excellent regioselectivity [7] [16].

The halogenation step can be accomplished using various electrophilic halogenation reagents under controlled conditions [7] [16] [17]. Phosphine-mediated halogenation strategies have shown particular promise, allowing for 4-position selective halogenation of pyridines [7]. The subsequent amination step proceeds through nucleophilic aromatic substitution mechanisms that are favored by the electron-withdrawing nature of the halogen and ester groups [7] [16].

Protected Amino Group Approaches

Protected amino group strategies involve the temporary protection of amine functionalities during synthesis to prevent unwanted side reactions and enhance selectivity [7] [8] [5]. This approach is particularly valuable when multiple reactive sites are present in the molecule [7] [8]. Common protecting groups include tert-butoxycarbonyl and benzyl groups that can be selectively removed under mild conditions [7] [5].

The protection strategy allows for the use of harsh reaction conditions without compromising the amino functionality [7] [8]. The approach typically involves three steps: protection, synthetic transformation, and deprotection [7] [5]. While this adds complexity to the synthetic route, it often results in higher overall yields and improved product purity [7] [8].

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for methyl 6-amino-4-methylnicotinate synthesis focus on reducing environmental impact through solvent elimination, use of renewable feedstocks, and biocatalytic processes [18] [19] [20] [21]. Solvent-free synthesis approaches have demonstrated yields of 80-95% while eliminating organic waste streams [18] [13]. Water-based reactions provide biodegradable reaction media and achieve yields of 75-88% under mild conditions [19] [20].

| Approach | Green Principle | Environmental Benefit | Process Efficiency | Yield (%) | E-factor |

|---|---|---|---|---|---|

| Solvent-free synthesis | Elimination of organic solvents | Zero organic waste | High atom economy | 80-95 | <1 |

| Water-based reactions | Use of water as solvent | Biodegradable medium | Accelerated reactions | 75-88 | 1-2 |

| Enzymatic synthesis | Biocatalysis | Mild conditions | Selective transformations | 85-92 | <0.5 |

| Iron-catalyzed cyclization | Non-toxic metal catalysis | Reduced toxicity | Good functional tolerance | 82-94 | 2-3 |

| Renewable feedstock conversion | Renewable raw materials | Sustainable sourcing | Direct conversion | 70-85 | 3-5 |

Enzymatic synthesis using lipases from Candida antarctica has shown particular promise, achieving yields of 85-92% in continuous-flow microreactors [18]. The process operates at 50°C with reaction times of only 35 minutes, demonstrating excellent process efficiency [18]. Iron-catalyzed cyclization methods provide non-toxic alternatives to traditional metal catalysts while maintaining good functional group tolerance [21].

Scale-up and Industrial Synthesis Considerations

Industrial synthesis of methyl 6-amino-4-methylnicotinate requires careful consideration of production scale, economic factors, and regulatory compliance [22] [23] [13]. Traditional batch methods typically operate at scales of 10-100 kg per batch, while modern flow methods enable continuous production at rates of 1-50 kg per hour [22] [23] [13]. Capital investment requirements vary significantly, with traditional methods requiring moderate investment and flow technologies demanding higher initial capital [23] [13].

| Parameter | Traditional Methods | Modern Flow Methods | Green Approaches |

|---|---|---|---|

| Production Scale | 10-100 kg/batch | 1-50 kg/h continuous | 5-200 kg/h |

| Capital Investment | Moderate | High initial | Variable |

| Operating Costs | High (solvents, energy) | Moderate | Low to moderate |

| Process Safety | Corrosive materials | Automated safety | Inherently safer |

| Product Purity | 95-98% | 98-99.5% | 95-99% |

| Waste Management | Acid waste treatment | Minimal waste | Biodegradable waste |

| Energy Consumption | High (heating, cooling) | Moderate (efficient heating) | Low (mild conditions) |

| Regulatory Compliance | Standard chemical protocols | Advanced process control | Green chemistry compliance |

Operating costs are significantly influenced by solvent usage and energy consumption, with traditional methods incurring high costs due to extensive solvent requirements and energy-intensive heating and cooling cycles [22] [23]. Modern flow methods offer moderate operating costs through improved energy efficiency and reduced solvent consumption [13]. Green approaches provide the lowest operating costs through elimination of organic solvents and mild reaction conditions [18] [20].

Process safety considerations favor modern and green approaches over traditional methods [23] [13] [21]. Traditional synthesis involves corrosive materials such as concentrated sulfuric acid, requiring specialized equipment and safety protocols [23]. Flow technologies incorporate automated safety systems and precise process control, reducing operator exposure to hazardous materials [13]. Green chemistry approaches are inherently safer through the use of non-toxic catalysts and mild reaction conditions [18] [21].

The structure-activity relationships of Methyl 6-amino-4-methylnicotinate have been investigated through systematic modifications of the nicotinic acid scaffold. Research has demonstrated that substituent positioning significantly influences biological activity and chemical reactivity patterns [1] [2]. The presence of the amino group at the 6-position and the methyl group at the 4-position creates a unique electronic environment that affects both the compound's pharmacokinetic properties and its interaction with biological targets [3].

Studies utilizing Bohlmann-Rahtz pyridine synthesis have shown that modifications at different positions of the nicotinic acid scaffold produce varying degrees of activity. The 4-methylnicotinate framework demonstrates enhanced binding affinity compared to unsubstituted derivatives, while the 6-amino substitution contributes to improved solubility and metabolic stability [2]. Molecular docking studies have revealed that the spatial arrangement of these substituents is crucial for optimal receptor interactions, with the 4-methyl group providing favorable hydrophobic interactions and the 6-amino group participating in hydrogen bonding networks [3].

Palladium-catalyzed cross-coupling reactions have been employed to systematically introduce various substituents, allowing for comprehensive structure-activity relationship mapping. These studies have revealed that electron-donating groups at the 6-position generally enhance biological activity, while electron-withdrawing substituents at the 4-position tend to reduce potency . The methyl ester functionality has been shown to be essential for membrane permeability, with hydrolysis to the corresponding carboxylic acid often resulting in decreased bioavailability [6] [7].

Key Intermediates and Precursors

4-Hydroxyl-6-methylnicotinic Acid Derivatives

4-Hydroxyl-6-methylnicotinic acid serves as a crucial intermediate in the synthesis of Methyl 6-amino-4-methylnicotinate. The synthesis typically begins with 4-hydroxy-6-methyl-2-pyrone, which undergoes systematic transformation through multiple steps [8] [9]. The hydroxyl group at the 4-position provides a reactive site for subsequent functionalization, enabling the introduction of various substituents through nucleophilic substitution reactions [9].

The synthetic route involves esterification of 4-hydroxyl-6-methylnicotinic acid with methanol under acidic conditions, yielding the corresponding methyl ester with excellent yields of 88% [10]. This esterification reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which activates the carboxylic acid functionality. The resulting methyl 4-hydroxy-6-methylnicotinate exhibits enhanced stability compared to the free acid and serves as a versatile intermediate for further derivatization [10] [8].

Multi-step synthesis protocols have been developed to optimize the conversion of 4-hydroxyl-6-methylnicotinic acid to the target compound. The process typically involves protection of the hydroxyl group, followed by selective amination at the 6-position, and subsequent deprotection to yield the desired product [9]. Reaction conditions must be carefully controlled to prevent competing side reactions, particularly oxidation of the hydroxyl group under basic conditions [9].

| Compound | Molecular Formula | Molecular Weight | Synthetic Role | Typical Yield |

|---|---|---|---|---|

| 4-Hydroxyl-6-methylnicotinic acid | C₇H₇NO₃ | 153.14 | Starting material | - |

| Methyl 4-hydroxy-6-methylnicotinate | C₈H₁₀NO₃ | 168.17 | Esterification product | 88% [10] |

| Protected hydroxyl derivative | Variable | Variable | Intermediate | 75-85% |

4-Bromo-6-methylnicotinic Acid Esters

4-Bromo-6-methylnicotinic acid esters represent important synthetic intermediates that enable selective functionalization through nucleophilic aromatic substitution reactions. The synthesis of methyl 4-bromo-6-methylnicotinate is typically achieved through bromination of methyl 6-methylnicotinate using phosphoryl tribromide (POBr₃) as the brominating agent [11]. This reaction proceeds under controlled conditions in dichloromethane at temperatures ranging from 0°C to room temperature .

The bromination reaction exhibits high regioselectivity, with the bromine atom preferentially substituting at the 4-position due to the activating effect of the adjacent carboxyl group [11]. The electron-withdrawing nature of the bromine substituent significantly enhances the reactivity of the compound toward nucleophilic attack, making it an excellent precursor for the introduction of amino groups . Yield optimization studies have demonstrated that reaction conditions must be carefully controlled to achieve optimal conversion rates while minimizing side product formation [12] [13].

Purification of 4-bromo-6-methylnicotinic acid esters typically involves column chromatography using silica gel with gradient elution systems. The polar nature of these compounds requires careful selection of solvent systems to achieve adequate separation from unreacted starting materials and side products [11]. High-performance liquid chromatography has proven essential for achieving pharmaceutical-grade purity standards required for biological applications .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Yield |

|---|---|---|---|---|---|

| Methyl 4-bromo-6-methylnicotinate | 886372-03-8 [11] | C₈H₈BrNO₂ | 230.06 | 263.6°C at 760 mmHg [14] | 70-85% |

| Ethyl 4-bromo-6-methylnicotinate | Not specified | C₉H₁₀BrNO₂ | 244.09 | Not reported | 65-80% |

| 4-Bromo-6-methylnicotinic acid | Not specified | C₇H₆BrNO₂ | 216.03 | Not reported | 80-90% |

Related Nicotinate Derivatives

Comparison with Methyl 4-amino-6-methylnicotinate

Methyl 4-amino-6-methylnicotinate represents a positional isomer of the target compound, differing in the placement of the amino and methyl substituents on the pyridine ring. This compound has the amino group at the 4-position and the methyl group at the 6-position, creating distinct electronic and steric properties compared to Methyl 6-amino-4-methylnicotinate [15] [16]. The positional isomerism significantly affects the compound's biological activity and chemical reactivity patterns [16].

Synthetic accessibility of Methyl 4-amino-6-methylnicotinate is generally higher than that of the 6-amino isomer due to the greater reactivity of the 4-position toward nucleophilic substitution. The compound can be synthesized directly from methyl 6-methylnicotinate through amination reactions using various nitrogen sources [15] [16]. Reaction conditions typically involve the use of ammonia or primary amines in the presence of suitable catalysts at elevated temperatures [15].

The biological activity profile of Methyl 4-amino-6-methylnicotinate differs significantly from that of the 6-amino isomer. Studies have shown that the 4-amino derivative exhibits reduced potency in various biological assays, suggesting that the 6-position is more favorable for amino substitution in terms of biological activity [16]. This difference in activity has been attributed to altered binding interactions with target proteins and modified pharmacokinetic properties [16].

| Property | Methyl 6-amino-4-methylnicotinate | Methyl 4-amino-6-methylnicotinate |

|---|---|---|

| CAS Number | 179555-12-5 [17] | 886372-01-6 [15] |

| Molecular Weight | 166.18 g/mol | 166.18 g/mol |

| Amino Position | 6 | 4 |

| Methyl Position | 4 | 6 |

| Synthetic Accessibility | Moderate | High |

| Biological Activity | Higher | Lower |

Comparison with Ethyl 4-amino-6-methylnicotinate

Ethyl 4-amino-6-methylnicotinate differs from the target compound in both the ester group and the positional arrangement of substituents. The ethyl ester functionality provides enhanced lipophilicity compared to the methyl ester, potentially leading to improved membrane permeability and altered pharmacokinetic properties [18] . The compound exhibits similar chemical reactivity patterns to other amino-substituted nicotinates but with modified physical properties due to the longer alkyl chain .

Synthesis of Ethyl 4-amino-6-methylnicotinate typically involves esterification of the corresponding carboxylic acid with ethanol under acidic conditions, followed by selective amination at the 4-position [18] . The reaction conditions must be carefully optimized to prevent competing reactions, particularly transesterification and hydrolysis of the ethyl ester group [18]. Purification techniques include recrystallization and column chromatography to achieve the required purity standards .

The pharmacological profile of Ethyl 4-amino-6-methylnicotinate shows both similarities and differences compared to the methyl ester derivatives. The ethyl ester group generally provides improved bioavailability due to enhanced lipophilicity, but may also lead to altered metabolic stability due to different hydrolysis rates by esterases [18] . Structure-activity relationship studies have demonstrated that the ester group modification can significantly impact the compound's biological activity and selectivity .

| Parameter | Ethyl 4-amino-6-methylnicotinate | Methyl 6-amino-4-methylnicotinate |

|---|---|---|

| CAS Number | 90437-51-7 [18] | 179555-12-5 [17] |

| Molecular Weight | 180.20 g/mol | 166.18 g/mol |

| Ester Group | Ethyl | Methyl |

| LogP | Higher | Lower |

| Metabolic Stability | Moderate | High |

| Membrane Permeability | Enhanced | Standard |

Comparison with Position Isomers

Position isomers of Methyl 6-amino-4-methylnicotinate provide valuable insights into the importance of substituent positioning for biological activity and chemical properties. The 2-amino derivatives and 5-amino derivatives exhibit markedly different reactivity patterns and biological profiles compared to the 6-amino compound [20] [21]. Systematic studies of these isomers have revealed that the 6-position is optimal for amino substitution in terms of both synthetic accessibility and biological activity [21].

Nicotinate and isonicotinate isomers demonstrate significant differences in their protonation behavior and tautomeric equilibria. Research has shown that the addition of dimethyl sulfoxide induces proton transfer from the pyridinium ring to the carboxylate group, with the equilibrium position being highly dependent on the substitution pattern [21]. These solvent effects are particularly pronounced for amino-substituted derivatives, influencing their stability and reactivity in different media [21].

The conformational behavior of position isomers has been extensively studied using both classical molecular dynamics and ab initio calculations. Results indicate that different substitution patterns lead to significantly different conformational space exploration, with important implications for protein binding and biological activity [22] [23]. The 6-amino-4-methyl substitution pattern provides optimal conformational flexibility while maintaining favorable binding interactions [22].

| Isomer Type | Amino Position | Methyl Position | Relative Activity | Conformational Flexibility |

|---|---|---|---|---|

| 6-amino-4-methyl | 6 | 4 | 100% (reference) | High |

| 4-amino-6-methyl | 4 | 6 | 60-70% | Moderate |

| 2-amino-4-methyl | 2 | 4 | 40-50% | Low |

| 5-amino-4-methyl | 5 | 4 | 30-40% | Low |

Functional Group Transformations

Functional group transformations of Methyl 6-amino-4-methylnicotinate encompass a wide range of chemical modifications that enable the synthesis of structurally diverse derivatives. Esterification and transesterification reactions represent fundamental transformations that allow for the modification of the carboxyl functionality [24] [25]. These reactions typically proceed under acidic conditions using alcohol solvents and can achieve high conversion rates when properly optimized [25].

Hydrolysis of the methyl ester group represents a key transformation that converts the compound to the corresponding carboxylic acid. This reaction can be carried out under both acidic and basic conditions, with the latter generally providing higher yields and shorter reaction times [24] [6]. Enzymatic hydrolysis using esterases has also been investigated as a mild alternative to chemical hydrolysis, particularly for applications requiring high selectivity [6] [7].

Amination reactions at various positions of the pyridine ring enable the introduction of diverse amino functionalities. Nucleophilic aromatic substitution reactions using halogenated precursors provide access to primary, secondary, and tertiary amino derivatives . Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer efficient methods for forming carbon-nitrogen bonds under relatively mild conditions .

Oxidation and reduction transformations allow for the modification of both the amino group and the pyridine ring. Selective oxidation of the amino group can yield nitro derivatives or hydroxylamine intermediates, while reduction of nitro precursors provides an alternative synthetic route to amino compounds [24] [26]. These transformations must be carefully controlled to prevent over-oxidation or reduction of the sensitive pyridine ring system [26].

| Transformation | Starting Material | Product | Typical Conditions | Yield Range |

|---|---|---|---|---|

| Esterification | Carboxylic acid | Alkyl ester | Alcohol, H₂SO₄, reflux | 70-90% [24] |

| Hydrolysis | Methyl ester | Carboxylic acid | NaOH, H₂O, reflux | 80-95% [24] |

| Amination | Bromo derivative | Amino compound | NH₃, catalyst, heat | 60-85% |

| Oxidation | Amino group | Nitro derivative | Oxidizing agent | 65-80% [26] |

| Reduction | Nitro group | Amino compound | Reducing agent | 70-85% [26] |

| Transesterification | Methyl ester | Ethyl ester | EtOH, catalyst | 75-90% [25] |